3-cyclopropyl-2-pyridin-3-ylbenzimidazole-5-carbonitrile
Overview
Description
3-cyclopropyl-2-pyridin-3-ylbenzimidazole-5-carbonitrile is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse applications in medicinal chemistry due to their unique structural properties. The presence of a cyclopropyl group, a pyridine ring, and a benzoimidazole core makes this compound particularly interesting for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-2-pyridin-3-ylbenzimidazole-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-2-pyridin-3-ylbenzimidazole-5-carbonitrile can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, particularly on the pyridine ring and the benzoimidazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-cyclopropyl-2-pyridin-3-ylbenzimidazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-cyclopropyl-2-pyridin-3-ylbenzimidazole-5-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids: Investigated as potential inhibitors of Rab geranylgeranyl transferase.
Uniqueness
3-cyclopropyl-2-pyridin-3-ylbenzimidazole-5-carbonitrile stands out due to its unique combination of structural features, which confer specific chemical and biological properties. Its cyclopropyl group, pyridine ring, and benzoimidazole core make it particularly effective in various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C16H12N4 |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
3-cyclopropyl-2-pyridin-3-ylbenzimidazole-5-carbonitrile |
InChI |
InChI=1S/C16H12N4/c17-9-11-3-6-14-15(8-11)20(13-4-5-13)16(19-14)12-2-1-7-18-10-12/h1-3,6-8,10,13H,4-5H2 |
InChI Key |
CKLZPFFVYAFXEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C3=C(C=CC(=C3)C#N)N=C2C4=CN=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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